N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396862-41-1
VCID: VC4740876
InChI: InChI=1S/C19H21F3N4O3S/c1-13-12-16(19(20,21)22)25-17(24-13)8-9-23-18(27)14-4-6-15(7-5-14)30(28,29)26-10-2-3-11-26/h4-7,12H,2-3,8-11H2,1H3,(H,23,27)
SMILES: CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F
Molecular Formula: C19H21F3N4O3S
Molecular Weight: 442.46

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 1396862-41-1

Cat. No.: VC4740876

Molecular Formula: C19H21F3N4O3S

Molecular Weight: 442.46

* For research use only. Not for human or veterinary use.

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 1396862-41-1

Specification

CAS No. 1396862-41-1
Molecular Formula C19H21F3N4O3S
Molecular Weight 442.46
IUPAC Name N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C19H21F3N4O3S/c1-13-12-16(19(20,21)22)25-17(24-13)8-9-23-18(27)14-4-6-15(7-5-14)30(28,29)26-10-2-3-11-26/h4-7,12H,2-3,8-11H2,1H3,(H,23,27)
Standard InChI Key FGWVINXAAMIQQJ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F

Introduction

Synthesis Pathway

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves multistep organic reactions:

  • Formation of the Pyrimidine Core:

    • The pyrimidine ring is synthesized by cyclization of appropriate precursors, incorporating methyl and trifluoromethyl substituents.

  • Attachment of the Ethyl Chain:

    • A two-carbon ethyl chain is introduced via alkylation or reductive amination reactions.

  • Sulfonamide Formation:

    • The benzene sulfonamide is prepared by reacting benzene derivatives with sulfonyl chlorides under basic conditions.

  • Final Coupling Reaction:

    • The pyrimidine derivative is coupled with the sulfonamide-bearing benzamide using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).

Experimental Data Table

ParameterValue/Observation
IC50 (Kinase Inhibition)Data unavailable; related compounds show nanomolar activity .
Solubility in WaterLow (<10 mg/L).
Metabolic StabilityStable in microsomal assays; high resistance to oxidation .

Limitations and Future Research

Challenges:

  • Limited experimental data specific to this compound.

  • Potential off-target effects due to high lipophilicity.

Future Directions:

  • Conducting in vitro kinase inhibition assays to determine specificity.

  • Evaluating pharmacokinetics and toxicity profiles in animal models.

  • Exploring structural analogs for enhanced activity and reduced side effects.

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